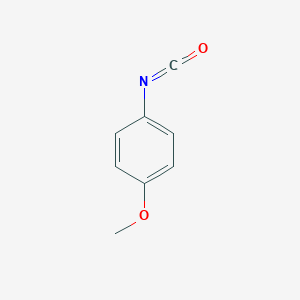

4-Methoxyphenyl isocyanate

Description

Properties

IUPAC Name |

1-isocyanato-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDGXCSMDZMDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063854 | |

| Record name | Benzene, 1-isocyanato-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5416-93-3 | |

| Record name | 4-Methoxyphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isocyanato-4-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-isocyanato-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isocyanato-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ISOCYANATO-4-METHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C50O5096NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyphenyl Isocyanate: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Methoxyphenyl isocyanate. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound, also known as p-anisyl isocyanate, is an aromatic isocyanate featuring a methoxy (B1213986) group at the para position of the phenyl ring. The isocyanate functional group (-N=C=O) is highly reactive, making this compound a versatile reagent in organic synthesis.

| Identifier | Value |

| IUPAC Name | 1-isocyanato-4-methoxybenzene |

| CAS Number | 5416-93-3 |

| Molecular Formula | C₈H₇NO₂[1] |

| SMILES | COc1ccc(cc1)N=C=O |

| InChI Key | FMDGXCSMDZMDHZ-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Melting Point | -15 °C | [1] |

| Boiling Point | 106-110 °C at 16 mmHg153-155 °C at 760 mmHg | [1] |

| Density | 1.151 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.548 | |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ether, alcohol, chloroform, and methanol. | [1] |

| Stability | Susceptible to moisture and acid.[1] Should be stored under an inert atmosphere. | [2] |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features |

| FTIR (Infrared) | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed around 2250-2275 cm⁻¹. Other notable peaks include those for C-H stretching of the aromatic ring and the methoxy group, and C=C stretching of the aromatic ring. |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.02 (d, J = 8.8 Hz, 2H, aromatic protons ortho to NCO), 6.82 (d, J = 8.8 Hz, 2H, aromatic protons ortho to OCH₃), 3.78 (s, 3H, methoxy protons). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 157.5 (C-OCH₃), 126.1 (Ar-C), 125.7 (N=C=O), 114.9 (Ar-C), 55.6 (OCH₃). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 149. Common fragmentation patterns for isocyanates may be observed. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of p-anisidine (B42471) with triphosgene (B27547) in the presence of a base.

Experimental Protocol: Synthesis from p-Anisidine and Triphosgene

Materials:

-

p-Anisidine

-

Triphosgene

-

Dichloromethane (B109758) (DCM), anhydrous

-

Triethylamine (B128534) (Et₃N)

-

Stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

In a separate flask, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.

-

Add the p-anisidine solution dropwise to the stirred triphosgene solution at room temperature.

-

After the addition is complete, cool the reaction mixture to -35 °C using an appropriate cooling bath.

-

Slowly add triethylamine (3.0 equivalents) dropwise to the cooled mixture, maintaining the temperature below -30 °C.

-

Once the addition of triethylamine is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless liquid.

Synthesis workflow for this compound.

Chemical Reactivity and Applications

The isocyanate group of this compound is a powerful electrophile, readily reacting with a variety of nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in the formation of ureas, carbamates, and thiocarbamates, which are important moieties in many biologically active molecules.

General reactivity of this compound.

Experimental Protocol: Synthesis of a Urea Derivative

The reaction with amines is a cornerstone of isocyanate chemistry, leading to the formation of substituted ureas.

Materials:

-

This compound

-

Primary or secondary amine (e.g., Aniline)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stir bar, dissolve the amine (1.0 equivalent) in the anhydrous solvent.

-

To this solution, add this compound (1.0 equivalent) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion, depending on the scale and reactivity of the amine.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic and proceeds to completion within a few hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting urea derivative, if solid, can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Safe Handling and Disposal

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes severe skin burns and eye damage. May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[3] In case of inadequate ventilation, wear respiratory protection.

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container, away from moisture, acids, strong bases, alcohols, and amines.[3]

-

Disposal: Dispose of waste and contaminated materials in accordance with local, regional, and national regulations.[4] Do not empty into drains.[2]

This guide provides essential technical information for the safe and effective use of this compound in a research and development setting. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

An In-Depth Technical Guide to 4-Methoxyphenyl Isocyanate (CAS: 5416-93-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenyl (B3050149) isocyanate (CAS Number 5416-93-3), a versatile reagent in organic synthesis. This document details its physicochemical properties, safety and handling information, spectroscopic data, and key synthetic applications. Detailed experimental protocols for its synthesis and its use in the formation of urea (B33335) and carbamate (B1207046) derivatives are provided. Furthermore, this guide explores its relevance in the development of pharmacologically active compounds, supported by diagrams of reaction pathways and experimental workflows to facilitate understanding and application in a research and development setting.

Introduction

4-Methoxyphenyl isocyanate, also known as p-anisyl isocyanate, is an aromatic isocyanate characterized by the presence of a methoxy (B1213986) group at the para position of the phenyl ring. The isocyanate functional group (-N=C=O) is a highly reactive electrophile, readily undergoing nucleophilic attack by alcohols, amines, and water.[1] This reactivity makes this compound a valuable building block in organic synthesis, particularly for the construction of ureas, carbamates, and other nitrogen-containing heterocycles. Its derivatives have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5416-93-3 | [2] |

| Molecular Formula | C₈H₇NO₂ | |

| Molecular Weight | 149.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or low melting point solid | [3] |

| Melting Point | -15 °C | [2] |

| Boiling Point | 106-110 °C at 16 mmHg | |

| Density | 1.13 - 1.151 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.548 | |

| Solubility | Soluble in organic solvents like ether, alcohol, and chloroform. Slightly soluble in water. | [2] |

| Stability | Susceptible to moisture and acid. | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features and Reference |

| Infrared (IR) | Strong, characteristic N=C=O stretch around 2255 cm⁻¹. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the aromatic protons and the methoxy group protons. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Resonances for the aromatic carbons, the methoxy carbon, and the isocyanate carbon. |

Safety and Handling

This compound is a hazardous chemical and requires careful handling to minimize risks.

Table 3: Hazard Information

| Hazard Statement | GHS Pictogram(s) | Precautionary Measures |

| H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | Danger | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| H314: Causes severe skin burns and eye damage. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H317: May cause an allergic skin reaction. | ||

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Keep container tightly closed and away from moisture and acids.[2]

Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent reactions to form key derivatives.

Synthesis of this compound

Two common methods for the synthesis of aryl isocyanates are the Curtius rearrangement of an acyl azide (B81097) and the reaction of an amine with phosgene (B1210022) or a phosgene equivalent.

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids.[1][4] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide.[1]

-

Step 1: Synthesis of 4-Methoxybenzoyl Azide. 4-Methoxybenzoyl chloride is reacted with sodium azide in a suitable solvent like acetone (B3395972) or a biphasic system. The acyl azide is often used in the next step without isolation due to its potentially explosive nature.

-

Step 2: Curtius Rearrangement. The solution containing 4-methoxybenzoyl azide is heated in an inert solvent (e.g., toluene, benzene). The acyl azide rearranges to this compound with the loss of nitrogen gas.[4] The product can then be purified by distillation under reduced pressure.

Synthesis of Urea Derivatives

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is typically fast and high-yielding.[5]

-

In a round-bottom flask, dissolve benzylamine (B48309) (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[6]

-

To this stirred solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.[6] For exothermic reactions, cooling in an ice bath may be necessary.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).

-

If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.[6]

-

If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Synthesis of Carbamate Derivatives

The reaction of isocyanates with alcohols yields carbamates (urethanes). This reaction can be slower than the reaction with amines and may require a catalyst.[7]

-

To a solution of isopropanol (B130326) (1.1 equivalents) and a catalytic amount of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) in anhydrous THF, add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere.[7]

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.[7]

Applications in Drug Development

The urea and carbamate moieties are prevalent in a wide range of pharmaceuticals due to their ability to participate in hydrogen bonding and their metabolic stability. This compound serves as a key intermediate in the synthesis of several such compounds.

Synthesis of Sorafenib (B1663141) Analogues

Sorafenib is a multi-kinase inhibitor used in the treatment of certain types of cancer. The core structure of sorafenib contains a diaryl urea linkage. This compound can be used to synthesize analogues of sorafenib by reacting it with various aminopyridine derivatives. This allows for the exploration of structure-activity relationships and the development of new potential kinase inhibitors.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the field of drug discovery and development. Its high reactivity, coupled with the biological importance of its urea and carbamate derivatives, makes it a key building block for medicinal chemists. Proper understanding of its properties, safe handling procedures, and synthetic methodologies, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | 5416-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. arabjchem.org [arabjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Methoxyphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methoxyphenyl isocyanate (CAS No. 5416-93-3), a key reagent and intermediate in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 1-isocyanato-4-methoxybenzene

-

Synonyms: p-Anisyl isocyanate, 4-Isocyanatoanisole

-

Molecular Formula: C₈H₇NO₂

-

Molecular Weight: 149.15 g/mol [1]

-

Appearance: Colorless to light yellow liquid

-

Boiling Point: 106-110 °C at 16 mmHg

-

Density: 1.151 g/mL at 25 °C

-

Refractive Index: 1.548 at 20 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.97 | Doublet | 2H | Ar-H (protons ortho to -OCH₃) |

| 6.80 | Doublet | 2H | Ar-H (protons ortho to -NCO) |

| 3.74 | Singlet | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.4 | Ar-C (quaternary, attached to -OCH₃) |

| 129.8 | Ar-C (quaternary, attached to -NCO) |

| 126.2 | -N=C=O |

| 120.2 | Ar-CH (carbons ortho to -NCO) |

| 114.8 | Ar-CH (carbons ortho to -OCH₃) |

| 55.6 | -OCH₃ |

Solvent: Chloroform-d, Reference: TMS (0.00 ppm)[2]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Broad | N=C=O Asymmetric Stretch |

| ~1605 | Medium | Aromatic C=C Stretch |

| ~1510 | Strong | Aromatic C=C Stretch |

| ~1240 | Strong | C-O-C Asymmetric Stretch |

| ~1030 | Medium | C-O-C Symmetric Stretch |

| ~830 | Strong | C-H Out-of-Plane Bend (p-disubstituted) |

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100.0 | [M]⁺ (Molecular Ion) |

| 134 | 47.1 | [M - CH₃]⁺ |

| 106 | 19.6 | [M - NCO]⁺ |

| 78 | 11.4 | [C₆H₅O]⁺ |

| 51 | 5.9 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV[3]

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial. The mixture was vortexed until a homogeneous solution was obtained. The solution was then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard single-pulse sequence. Typically, 16 to 32 scans were accumulated with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) were accumulated with a relaxation delay of 2 seconds to ensure a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decays (FIDs) were subjected to Fourier transformation. The resulting spectra were phase-corrected, and the chemical shifts were referenced to the TMS signal at 0.00 ppm. For the ¹³C spectrum, the residual solvent peak of CDCl₃ at 77.16 ppm can also be used as a reference.

FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

-

This compound

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) and Kimwipes for cleaning

Procedure:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: A small drop of neat this compound was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: The sample spectrum was then recorded. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in an absorbance or transmittance spectrum.

-

Cleaning: After the measurement, the ATR crystal was thoroughly cleaned with isopropanol and a soft tissue.

Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

This compound

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or GC inlet

Procedure:

-

Sample Introduction: A small amount of this compound was introduced into the ion source. This can be done via a direct insertion probe for liquids or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: The sample molecules were bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion was measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of 4-Methoxyphenyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methoxyphenyl (B3050149) isocyanate in various organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining solubility. This allows researchers to ascertain precise solubility values for their specific applications.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. 4-Methoxyphenyl isocyanate is a molecule with both polar (the isocyanate group) and non-polar (the methoxy-substituted phenyl ring) characteristics. This structure suggests that its solubility will be significant in a range of organic solvents, particularly those with intermediate polarity and polar aprotic solvents.

Isocyanates are reactive toward nucleophiles, including protic solvents like alcohols and water. This reactivity can influence solubility measurements, as the solute may react with the solvent over time. Therefore, for creating stable solutions for storage or use in reactions, polar aprotic solvents are generally preferred.

Qualitative Solubility Data

| Solvent Class | Specific Solvents | Qualitative Solubility | Source |

| Ethers | Diethyl ether | Soluble | [1] |

| Alcohols | Methanol | Soluble | [1] |

| Chlorinated Solvents | Chloroform | Soluble | |

| Esters | Ethyl acetate | Used as a reaction solvent, implying solubility | |

| Hydrocarbons | Carbon tetrachloride | Used as a recrystallization solvent, implying solubility |

Note: The term "soluble" is qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the saturation shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade, anhydrous)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (chemically compatible with the solvent and solute)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

-

Centrifuge (optional)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that saturation is achieved.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Separation of the Saturated Solution from Excess Solute:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle.

-

Alternatively, the vial can be centrifuged at the same temperature to facilitate the separation of the excess solute.

-

Carefully draw a sample of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solute at the bottom of the vial.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any remaining microscopic particles of the undissolved solute.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent using volumetric flasks and pipettes. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (HPLC, GC, or UV-Vis spectroscopy).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards to generate a calibration curve.

-

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination, the following diagrams are provided.

References

An In-Depth Technical Guide to the Synthesis of 4-Methoxyphenyl Isocyanate from p-Anisidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxyphenyl (B3050149) isocyanate from p-anisidine (B42471), a key reaction for the production of various chemical intermediates in the pharmaceutical and materials science sectors. This document details both classical and modern synthetic approaches, presenting quantitative data, detailed experimental protocols, and safety information to aid researchers in their laboratory work.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and handling. The following table summarizes the key properties of p-anisidine and 4-methoxyphenyl isocyanate.

| Property | p-Anisidine | This compound |

| Synonyms | 4-Methoxyaniline, 4-Aminoanisole | p-Anisyl isocyanate, 1-Isocyanato-4-methoxybenzene |

| CAS Number | 104-94-9[1] | 5416-93-3 |

| Molecular Formula | C₇H₉NO[1] | C₈H₇NO₂ |

| Molecular Weight | 123.15 g/mol [1] | 149.15 g/mol |

| Appearance | White to brownish crystalline solid[1] | Colorless liquid or low melting point solid[2] |

| Melting Point | 56-59 °C[3] | -15 °C[2] |

| Boiling Point | 243 °C[3] | 106-110 °C at 16 mmHg |

| Density | 1.071 g/cm³ at 57 °C[3] | 1.151 g/mL at 25 °C |

| Solubility | Sparingly soluble in water; soluble in ethanol, diethyl ether, acetone, benzene[3] | Slightly soluble in water; soluble in organic solvents like ether and alcohol[2] |

Synthetic Pathways

The synthesis of this compound from p-anisidine can be achieved through several routes, primarily categorized as phosgene-based and phosgene-free methods.

Caption: Synthetic routes to this compound.

Phosgene and Triphosgene-Based Syntheses

The traditional and most direct method for converting primary amines to isocyanates involves the use of phosgene (COCl₂), a highly toxic gas.[4] Triphosgene, a solid and safer alternative to phosgene, is often preferred in laboratory settings.[5] The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride to yield the isocyanate.

Phosgene-Free Syntheses

Due to the extreme toxicity of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes.[4] These methods typically involve two main steps: the formation of a carbamate intermediate from the amine, followed by the thermal decomposition of the carbamate to the isocyanate.[4][6] Common reagents for carbamate formation include dimethyl carbonate (DMC) and urea.[4][7]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using triphosgene.

Synthesis using Triphosgene

This method is adapted from a general procedure for the synthesis of aryl isocyanates.

Materials:

-

p-Anisidine

-

Triphosgene

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

Caption: Experimental workflow for the triphosgene method.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen or argon inlet, dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of p-Anisidine: To the stirred solution of triphosgene, add a solution of p-anisidine (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel.

-

Cooling: After the addition is complete, cool the reaction mixture to -35 °C using an appropriate cooling bath.

-

Addition of Triethylamine: Add triethylamine (3.0 equivalents) dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by partial distillation under reduced pressure to yield this compound as a colorless liquid. A reported yield for this general procedure is 57%.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopic Data for this compound | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.02 (d, J = 8.8 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 3.78 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 157.5, 126.1, 125.7, 114.9, 55.6 |

| IR Spectrum | The characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹.[8] |

Safety and Handling

p-Anisidine:

-

Hazards: Fatal if swallowed, in contact with skin, or if inhaled.[7] May cause cancer and damage to organs through prolonged or repeated exposure.[7] Very toxic to aquatic life.[6]

-

Precautions: Obtain special instructions before use.[7] Do not handle until all safety precautions have been read and understood.[7] Wear protective gloves, protective clothing, eye protection, and respiratory protection.[7] Use only in a well-ventilated area.[6]

Triphosgene:

-

Hazards: Fatal if inhaled.[9] Causes severe skin burns and eye damage.[9]

-

Precautions: Do not breathe dust.[9] Wear protective gloves, protective clothing, eye protection, and respiratory protection.[9] Handle only in a chemical fume hood.

This compound:

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]

-

Precautions: Wear protective gloves, protective clothing, and eye/face protection. Do not breathe mist/vapors/spray. Handle in a well-ventilated area.

General Precautions:

-

All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of accidental exposure, seek immediate medical attention.

-

Dispose of all chemical waste according to institutional and local regulations.

This guide provides a foundational understanding of the synthesis of this compound from p-anisidine. Researchers are encouraged to consult the cited literature for further details and to conduct a thorough risk assessment before undertaking any experimental work.

References

- 1. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzene, 1-isocyanato-4-methoxy- [webbook.nist.gov]

- 8. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

Reactivity of the isocyanate group in 4-Methoxyphenyl isocyanate

An In-depth Technical Guide on the Reactivity of the Isocyanate Group in 4-Methoxyphenyl (B3050149) Isocyanate

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of the isocyanate (-N=C=O) group in 4-methoxyphenyl isocyanate. It details the underlying electronic principles governing its reactions, presents quantitative kinetic data, outlines detailed experimental protocols for analysis and synthesis, and illustrates key reaction pathways and workflows.

Core Principles of Isocyanate Reactivity

The reactivity of the isocyanate group is dictated by its unique electronic structure. The carbon atom is bonded to two highly electronegative atoms (nitrogen and oxygen), creating a significant electron deficiency. This makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The general mechanism for the reaction of an isocyanate with a nucleophile containing an active hydrogen (such as an alcohol, amine, or water) is a nucleophilic addition. The nucleophile attacks the electrophilic carbon atom, followed by the transfer of a proton to the nitrogen atom, resulting in a stable addition product.

Caption: General mechanism of nucleophilic addition to an isocyanate.

Electronic Influence of the 4-Methoxy Group

The substituent on the aromatic ring significantly modulates the reactivity of the isocyanate group. The Hammett equation, log(k/k₀) = σρ, quantitatively relates the reaction rate (k) of a substituted species to that of the unsubstituted species (k₀) through substituent (σ) and reaction (ρ) constants.

The 4-methoxy (-OCH₃) group is a strong electron-donating group (σ < 0) through resonance. It pushes electron density into the aromatic ring, which in turn reduces the electrophilicity of the isocyanate carbon atom. Consequently, This compound is less reactive towards nucleophiles than unsubstituted phenyl isocyanate or phenyl isocyanates bearing electron-withdrawing groups (e.g., -Cl, -NO₂).[1][2] Electron-withdrawing groups have the opposite effect, increasing the electrophilicity and accelerating the reaction rate.[1]

Key Reactions of this compound

Reaction with Alcohols: Urethane (B1682113) Formation

The reaction with alcohols yields urethanes (also known as carbamates). This is the foundational reaction for the synthesis of polyurethanes. The reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols reacting faster than secondary alcohols.[3][4] The reaction is often catalyzed by tertiary amines or organotin compounds.[5]

Reaction with Amines: Urea (B33335) Formation

Amines are generally more nucleophilic than alcohols and react much more rapidly with isocyanates to form substituted ureas.[6] Primary amines typically react faster than secondary amines due to lower steric hindrance. The reaction is often so fast at room temperature that it does not require a catalyst.

Reaction with Water

The reaction of this compound with water is a multi-step process.

-

Addition: Water initially adds to the isocyanate to form an unstable carbamic acid intermediate.[1]

-

Decomposition: The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂) and forming the corresponding primary amine, 4-methoxyaniline.

-

Urea Formation: The highly reactive 4-methoxyaniline then rapidly attacks a second molecule of this compound to yield a stable, symmetric N,N'-bis(4-methoxyphenyl)urea.[1]

This sequence is critical in applications like polyurethane foam production, where the generated CO₂ acts as the blowing agent.

Caption: Major reaction pathways for this compound.

Side Reactions

Under specific conditions, typically involving excess isocyanate and/or high temperatures (>100-120°C), the N-H bond of the newly formed urethane or urea can act as a nucleophile itself, attacking another isocyanate molecule.[7]

-

Allophanate Formation: Isocyanate + Urethane → Allophanate

-

Biuret Formation: Isocyanate + Urea → Biuret

These reactions can lead to cross-linking in polymer systems and are generally reversible at higher temperatures.

References

A Technical Guide to the Physicochemical Properties of 4-Methoxyphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Methoxyphenyl (B3050149) Isocyanate

4-Methoxyphenyl isocyanate (also known as p-anisyl isocyanate) is a chemical intermediate used in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₂ | [2] |

| Molecular Weight | 149.15 g/mol | [2] |

| CAS Number | 5416-93-3 | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 1.151 g/mL at 25 °C | [1][4] |

| Boiling Point | 106-110 °C at 16 mmHg | [1][4] |

| Refractive Index | n20/D 1.548 | [1][4] |

| InChI Key | FMDGXCSMDZMDHZ-UHFFFAOYSA-N | [3] |

| SMILES | COc1ccc(cc1)N=C=O | [1] |

Experimental Protocols

While specific experimental thermochemical studies for this compound are not available, this section details a documented synthesis protocol and a general methodology for determining the enthalpy of combustion, a key thermochemical parameter.

The following protocol is adapted from a patented process for the synthesis of isocyanates.[5] This method describes the formation of this compound via the reaction of 4-bromoanisole (B123540) with sodium cyanate (B1221674) in the presence of a nickel catalyst.

Objective: To synthesize this compound from 4-bromoanisole and sodium cyanate.

Materials:

-

4-bromoanisole

-

Sodium cyanate (dry)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

N,N-Dimethylformamide (DMF), redistilled over alumina

-

Argon gas

-

Schlenk tube equipped with a magnetic stir bar

Procedure:

-

Into a Schlenk tube previously purged with argon, add 2.26 g (34.7 mmol) of dry sodium cyanate.

-

In a separate vessel under argon, prepare the catalyst by mixing 0.075 g (0.269 mmol) of bis(1,5-cyclooctadiene)nickel and 0.107 g (0.269 mmol) of 1,2-bis(diphenylphosphino)ethane to form the Ni(dppe) complex.

-

Add the prepared catalyst to the Schlenk tube containing the sodium cyanate.

-

Add 15 mL of freshly redistilled N,N-dimethylformamide (DMF) to the Schlenk tube.

-

Add the 4-bromoanisole to the reaction mixture.

-

The reaction is carried out at an elevated temperature (specific temperature and time not detailed in the provided excerpt, but similar reactions in the patent were conducted at 155°C for 16 hours).

-

Upon completion, the product, this compound, is isolated from the reaction mixture.

-

The isolated product can be identified by its refractive index and spectroscopic methods (IR and NMR). The patent reports a refractive index of n²⁰/D = 1.5462 and an IR absorption at νNCO = 2255 cm⁻¹.[5]

This protocol outlines the general steps for determining the enthalpy of combustion for a solid organic compound using a constant-volume bomb calorimeter.[6] This is a fundamental technique used to acquire the data needed to calculate the standard enthalpy of formation.

Objective: To determine the heat of combustion of a solid organic sample.

Materials & Equipment:

-

Parr Bomb Calorimeter

-

Solid organic sample (e.g., benzoic acid for calibration, or the compound of interest)

-

Pellet press

-

Fuse wire (e.g., nickel-chromium)

-

High-purity oxygen

-

High-precision thermometer

-

Deionized water

Procedure:

-

Calibration:

-

A pellet of a standard substance with a known heat of combustion (e.g., benzoic acid) of approximately 1 g is accurately weighed.

-

The pellet is placed in the fuel capsule inside the bomb. A measured length of fuse wire is attached to the electrodes, touching the pellet.

-

The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter bucket.

-

The initial temperature of the water is recorded at regular intervals.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum is reached and it begins to cool.

-

The heat capacity of the calorimeter (Ccal) is calculated from the known energy of combustion of the standard and the measured temperature change.[6]

-

-

Sample Measurement:

-

The calibration procedure is repeated using a pellet of the unknown sample (e.g., this compound, if it were a solid).

-

The heat released by the combustion of the sample is calculated using the heat capacity of the calorimeter and the measured temperature change.

-

-

Corrections:

-

Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

-

-

Calculation of Enthalpy of Formation:

-

The experimentally determined enthalpy of combustion is used along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of the compound using Hess's Law.

-

Visualizations

The following diagrams illustrate the synthesis pathway for this compound and a general workflow for bomb calorimetry.

Caption: Synthesis of this compound.

Caption: General Workflow for Bomb Calorimetry.

References

- 1. This compound 99 5416-93-3 [sigmaaldrich.com]

- 2. 1-Isocyanato-4-methoxybenzene | C8H7NO2 | CID 79443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 5416-93-3 [chemicalbook.com]

- 5. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 6. biopchem.education [biopchem.education]

An In-depth Technical Guide to 4-Methoxyphenyl Isocyanate: Safety, Handling, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenyl isocyanate (CAS No. 5416-93-3) is a valuable reagent in organic synthesis, primarily utilized in the preparation of ureas, carbamates, and other derivatives. Its utility is prominent in the development of pharmaceutical compounds and other specialty chemicals. The isocyanate functional group is highly reactive, necessitating stringent safety protocols and handling procedures to mitigate potential hazards. This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental protocols associated with this compound.

It is important to note that while many biologically active molecules contain urea (B33335) or carbamate (B1207046) moieties, this compound itself is a chemical intermediate. As such, detailed studies on its specific interactions with signaling pathways are not widely available in public literature. The focus of this guide is therefore on its safe handling and predictable reactivity in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C8H7NO2 | |

| Molecular Weight | 149.15 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 106 - 110 °C @ 16 mmHg | [1] |

| Density | 1.151 g/mL at 25 °C | |

| Flash Point | 98 °C / 208.4 °F | [1] |

| Refractive Index | n20/D 1.548 | |

| Solubility | Soluble in organic solvents. Reacts with water. |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are associated with its acute toxicity, corrosivity, and potential for sensitization.

| Hazard Classification | Category | Description |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1] |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |

Handling and Storage Precautions

Adherence to strict handling and storage protocols is crucial to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat are essential. Ensure that the gloves are compatible and have a suitable breakthrough time.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors is expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is necessary.[1]

Safe Handling Procedures

-

Always work in a well-ventilated area, preferably a certified chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[1]

-

Ground all equipment when transferring the material to prevent static discharge.

-

Use only non-sparking tools.

-

Keep away from heat, sparks, and open flames.[1]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as water, acids, bases, alcohols, and amines.[1]

-

The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it will react with the isocyanate.

-

Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen cyanide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

For detailed spill cleanup procedures, refer to the experimental protocols section.

Experimental Protocols

General Reaction: Synthesis of a Urea Derivative

This protocol details the synthesis of a substituted urea by reacting this compound with a primary amine.

Workflow for Urea Synthesis

Caption: A typical workflow for the synthesis of a urea derivative.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.

-

Slowly add the isocyanate solution to the stirred amine solution at room temperature using a dropping funnel over 15-20 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.

-

Dry the purified product under vacuum to a constant weight.

Spill Decontamination Procedure

In the event of a spill, immediate and appropriate action is necessary to neutralize the isocyanate and prevent exposure.

Spill Decontamination Workflow

Caption: A stepwise procedure for the safe cleanup of a this compound spill.

Decontamination Solution:

Prepare one of the following solutions:

-

Solution 1: 5-10% Sodium carbonate, 0.5% liquid detergent in water.

-

Solution 2: 3-8% Concentrated ammonium (B1175870) hydroxide, 0.5% liquid detergent in water.

Procedure:

-

Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

-

Wear the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

-

Contain the spill by covering it with an inert absorbent material such as sand, clay, or vermiculite. Do not use sawdust or other combustible materials.

-

Slowly and carefully add the decontamination solution to the absorbed material. The reaction may produce carbon dioxide gas, so do not seal the container.

-

Allow the mixture to stand for at least 30 minutes to ensure complete neutralization.

-

Collect the neutralized material into a properly labeled, open-top waste container.

-

Decontaminate the spill area by washing it with the decontamination solution.

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Reactivity and Incompatibilities

General Reactivity

The carbon atom of the isocyanate group is highly electrophilic and readily reacts with nucleophiles.

Reaction with Nucleophiles

Caption: The reaction of this compound with common nucleophiles.

Incompatible Materials

This compound is incompatible with the following:

-

Water: Reacts to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This can lead to a pressure buildup in closed containers.[1]

-

Acids and Bases: Can catalyze vigorous polymerization.[1]

-

Alcohols and Amines: Reacts exothermically to form carbamates and ureas, respectively.[1]

-

Strong Oxidizing Agents: May lead to a vigorous reaction.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Unused Product: Dispose of in accordance with all applicable local, state, and federal regulations. It may be possible to incinerate the material in a licensed facility.

-

Contaminated Materials: Absorbent materials, PPE, and empty containers must be decontaminated with a neutralizing solution before disposal.

-

Empty Containers: Triple rinse with a suitable solvent and then decontaminate with a neutralizing solution. Puncture and dispose of the container in accordance with regulations.

Conclusion

This compound is a versatile chemical reagent with significant applications in research and development. However, its hazardous nature demands a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers and scientists can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment.

References

Stability and Storage of 4-Methoxyphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Methoxyphenyl (B3050149) isocyanate. Understanding the chemical stability of this reagent is critical for ensuring its purity, reactivity, and the reproducibility of experimental outcomes in research and drug development. This document outlines the key factors influencing its stability, recommended storage protocols, and methodologies for assessing its purity over time.

Core Stability Profile

4-Methoxyphenyl isocyanate is a reactive organic compound susceptible to degradation through several pathways, primarily initiated by nucleophilic attack on the highly electrophilic isocyanate group. The primary factors affecting its stability are moisture, temperature, and the presence of nucleophiles.

Key Stability Concerns:

-

Hydrolysis: The most significant degradation pathway for this compound is its reaction with water. This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form 4-methoxyaniline and carbon dioxide. The resulting amine can further react with another molecule of the isocyanate to form a stable, insoluble diaryl urea (B33335). This process is often autocatalytic and can be accelerated by bases.

-

Dimerization and Trimerization: Like many isocyanates, this compound can undergo self-reaction to form dimers (uretdiones) and trimers (isocyanurates). This process is typically slow at ambient temperatures but can be accelerated by heat and certain catalysts, such as phosphines, pyridines, and some metal compounds.

-

Reaction with Nucleophiles: The isocyanate group is highly reactive towards a wide range of nucleophiles, including alcohols, amines, and thiols. These reactions, while often desired in synthesis, represent degradation pathways if unintended. Contamination of the stored material with such nucleophiles will lead to a decrease in purity.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential. The following table summarizes the recommended conditions.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of dimerization/trimerization and other potential degradation reactions. |

| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevents exposure to atmospheric moisture, which is a primary cause of degradation through hydrolysis.[1] |

| Container | Tightly sealed, opaque glass bottle | Prevents ingress of moisture and light. Glass is preferred to avoid potential reactions with plasticizers. |

| Handling | In a dry, well-ventilated area or glove box | Minimizes exposure to atmospheric moisture during handling.[2] |

| Incompatible Materials | Water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents | These substances react readily with the isocyanate group, leading to degradation of the material.[2] |

Degradation Pathways and Incompatible Materials

The primary degradation pathways for this compound involve reactions with common laboratory reagents and atmospheric components. Understanding these reactions is crucial for avoiding contamination and ensuring the compound's stability.

Figure 1. Major degradation pathways for this compound.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of this compound is recommended, especially for long-term storage or before use in sensitive applications. The following protocols outline methods for determining the purity and monitoring the stability of the compound.

Purity Determination by HPLC-UV

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable technique for quantifying the purity of this compound and detecting its primary degradation product, the corresponding diaryl urea. Since isocyanates are highly reactive, they are typically derivatized before analysis. A common method involves reaction with an amine, such as dibutylamine (B89481) or 1-(2-methoxyphenyl)piperazine (B120316), to form a stable urea derivative that can be easily analyzed by HPLC.[3][4][5]

Methodology:

-

Derivatization:

-

Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.

-

Add a solution of a derivatizing agent (e.g., 1-(2-methoxyphenyl)piperazine in a suitable solvent like acetonitrile) in excess.

-

Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).

-

-

Sample Preparation:

-

Dilute the derivatized sample to a known volume with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or other suitable modifier).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the derivative has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Quantification:

-

The purity is calculated by comparing the peak area of the derivatized this compound to the total area of all peaks in the chromatogram.

-

A reference standard of the derivatized product should be used for accurate quantification.

-

Accelerated Stability Study Protocol

Accelerated stability studies can be used to predict the long-term stability and shelf-life of this compound.[6][7]

Methodology:

-

Sample Preparation:

-

Package multiple aliquots of a single batch of high-purity this compound in the recommended storage containers (e.g., amber glass vials with septa) under an inert atmosphere.

-

-

Storage Conditions:

-

Store the samples at elevated temperatures (e.g., 40°C and 50°C) and controlled humidity (e.g., 75% RH).

-

Include a control group stored under the recommended long-term storage conditions (2-8°C).

-

-

Time Points:

-

Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

-

Analysis:

-

Analyze the samples at each time point using the HPLC-UV method described above to determine the remaining purity of the this compound.

-

-

Data Analysis:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Determine the degradation rate constant at each temperature.

-

Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.

-

Figure 2. Workflow for an accelerated stability study.

Summary of Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively published, the following table provides a summary of known stability-related parameters and typical values for analogous aryl isocyanates.

| Parameter | Value/Observation | Method of Determination | Reference |

| Purity (as supplied) | Typically ≥98% | Gas Chromatography (GC) or Titration | [8] |

| Hydrolysis Rate | Qualitatively rapid in the presence of moisture; catalyzed by bases. | N/A | General Isocyanate Chemistry |

| Reaction with Alcohols | The reaction rate is dependent on the alcohol's steric hindrance and the presence of catalysts. | Kinetic Studies by Spectroscopy | [9] |

| Reaction with Amines | Generally very fast, often diffusion-controlled. | Kinetic Studies by Spectroscopy | [10] |

| Recommended Retest Period | 6-12 months with proper storage. | General recommendation for isocyanates. | [1] |

Conclusion

The stability of this compound is critically dependent on the exclusion of moisture and incompatible nucleophilic reagents. For optimal long-term stability and to ensure the integrity of experimental results, it is imperative to store the compound under refrigerated conditions in a tightly sealed container under an inert atmosphere. Regular purity assessment using a validated stability-indicating method, such as HPLC with prior derivatization, is recommended for quality control. By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently utilize this compound in their applications.

References

- 1. actsafe.ca [actsafe.ca]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 5. epa.gov [epa.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. epa.gov [epa.gov]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. experts.umn.edu [experts.umn.edu]

Commercial suppliers of high-purity 4-Methoxyphenyl isocyanate

An In-depth Technical Guide to High-Purity 4-Methoxyphenyl Isocyanate for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on high-purity this compound (CAS No. 5416-93-3), a crucial reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines commercial suppliers, quantitative data on product specifications, detailed experimental protocols for quality control, and visual representations of its primary chemical reaction and analytical workflow.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the reagent are critical for reproducible and reliable results in research and manufacturing. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number(s) | Purity Specification | Analytical Method | Physical Form |

| Sigma-Aldrich | 238600 | 99%[1][2] | Not Specified | Liquid[1][2] |

| Thermo Scientific (Alfa Aesar) | A16805 | 98%[3][4] | GC (≥97.5%)[3] | Liquid[3] |

| Tokyo Chemical Industry (TCI) | I0440 | >98.0%[5] | GC[5] | Colorless to Light Yellow Liquid[5] |

| Santa Cruz Biotechnology | sc-224424 | Not Specified | Not Specified | Not Specified |

Note: Purity levels and specifications are subject to change by the supplier. Always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Physicochemical Properties

| Property | Value |

| CAS Number | 5416-93-3[1][3][4][6][7][8] |

| Molecular Formula | C₈H₇NO₂[3][4][6][7][8] |

| Molecular Weight | 149.15 g/mol [1][2][4][7][9] |

| Boiling Point | 106-110 °C/16 mmHg[1][2] |

| Density | 1.151 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.548[1][2] |

| Synonyms | 1-Isocyanato-4-methoxybenzene, p-Anisyl isocyanate[1][2][6] |

Experimental Protocols for Quality Control

Accurate determination of the purity and isocyanate content of this compound is essential. The following are detailed methodologies for key quality control experiments.

Determination of Isocyanate Content by Titration (Based on ASTM D2572)

This method determines the percentage of isocyanate (NCO) groups in the material. The isocyanate reacts with an excess of di-n-butylamine (DBA) to form a urea (B33335). The unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid.

Materials:

-

Di-n-butylamine (DBA) solution (e.g., 2 M in a suitable solvent like toluene (B28343) or THF)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Isopropyl alcohol

-

Bromophenol blue indicator solution

-

Analytical balance, titration burette, flasks, and magnetic stirrer

Procedure:

-

Accurately weigh approximately 2.0-2.5 g of the this compound sample into a dry, tared 250 mL Erlenmeyer flask.

-

Add 50 mL of anhydrous toluene or THF to dissolve the sample.

-

Carefully pipette 25.0 mL of the di-n-butylamine solution into the flask. Stopper the flask and swirl to mix.

-

Allow the reaction mixture to stand at room temperature for 15 minutes.

-

Add 100 mL of isopropyl alcohol and 4-6 drops of bromophenol blue indicator.

-

Titrate the solution with the standardized 0.1 N HCl solution to the endpoint, which is indicated by a color change from blue to a stable yellow.[10]

-

Perform a blank titration by following the same procedure but without the this compound sample.[10]

Calculation: The percent NCO is calculated using the following formula:

% NCO = [(B - S) × N × 4.202] / W

Where:

-

B = Volume of HCl solution required for the blank titration (mL)

-

S = Volume of HCl solution required for the sample titration (mL)

-

N = Normality of the HCl solution

-

W = Weight of the sample (g)

-

4.202 = Milliequivalent weight of the NCO group

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

-

Column: HP-5 (or equivalent 5% phenyl methyl siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Procedure:

-